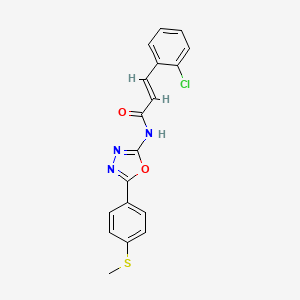

(E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

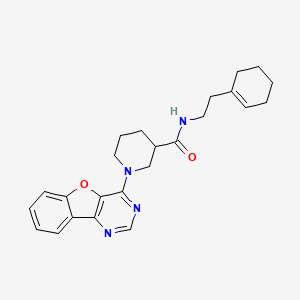

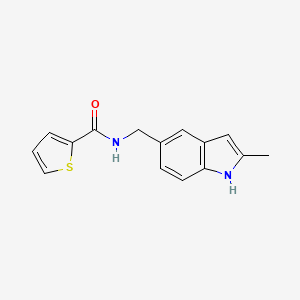

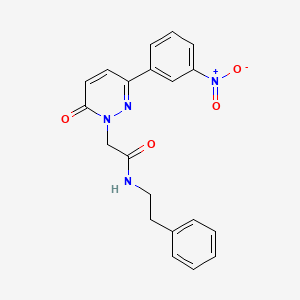

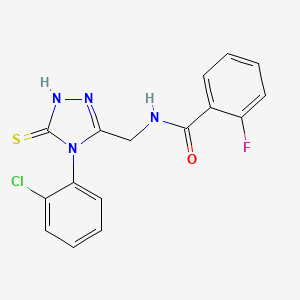

This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The molecule also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The presence of a methylthio group indicates that a sulfur atom is involved, which can have significant implications for the compound’s reactivity and biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through a cyclization reaction. The acrylamide moiety could be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated double bonds in the acrylamide moiety, which could give rise to interesting optical properties. The 1,3,4-oxadiazole ring is aromatic, which contributes to the compound’s stability .Chemical Reactions Analysis

As an acrylamide derivative, this compound could participate in Michael addition reactions. The presence of the 1,3,4-oxadiazole ring might also allow for nucleophilic substitution reactions at the positions adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acrylamide group could make the compound polar and potentially capable of participating in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Polymerization and Material Science

The study of acrylamide derivatives, such as (E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide, extends into the field of polymerization and material science. For instance, controlled radical polymerization techniques, including reversible addition−fragmentation chain transfer (RAFT) polymerization, have been applied to synthesize homopolymers with specific amino acid moieties in the side chain. This methodology allows for the creation of polymers with controlled molecular weight, low polydispersity, and enhanced properties, such as isotacticity, demonstrating the compound's relevance in developing novel polymeric materials (Mori, Sutoh, & Endo, 2005).

Antimicrobial and Anticancer Activities

The acrylamide scaffold is instrumental in synthesizing compounds with significant biological activities. Research has shown that thiosemicarbazide derivatives, which can be considered analogs to the given compound due to their similar structural motifs, exhibit antimicrobial properties. These compounds, synthesized using precursors like 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide, have been assessed for their antimicrobial effectiveness, highlighting the potential of acrylamide derivatives in developing new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017). Moreover, derivatives containing the 1,3,4-oxadiazol moiety, similar to the one , have been evaluated for anticancer activity against various cancer cell lines, indicating the potential of these compounds in anticancer drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds containing the acrylamide functional group, along with heterocyclic structures like 1,3,4-oxadiazole, are of significant interest in chemical research. These compounds serve as key intermediates in synthesizing various heterocyclic compounds, demonstrating diverse reactivity patterns that can lead to novel chemical entities. For instance, the use of acrylamide derivatives in creating oxadiazole rings through specific synthetic routes offers insights into the versatility of these compounds in chemical synthesis (Yokoyama, Hatanaka, & Sakamoto, 1985).

Herbicidal Activity

Research on acrylamide derivatives extends to their application in agriculture, specifically as herbicidal agents. For example, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share structural similarities with the compound , have been synthesized and shown to exhibit significant herbicidal activities. This highlights the potential use of such compounds in developing new herbicides, demonstrating the broad applicability of acrylamide derivatives in both pharmaceutical and agricultural industries (Wang, Li, Li, & Huang, 2004).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2S/c1-25-14-9-6-13(7-10-14)17-21-22-18(24-17)20-16(23)11-8-12-4-2-3-5-15(12)19/h2-11H,1H3,(H,20,22,23)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXVVIRSCUBWTP-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2962115.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)

![8-(2,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2962128.png)

![Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2962130.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2962134.png)

![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)